molecular formula C14H7F5 B1656542 1,9,9,10,10-PENTAFLUORO-9,10-DIHYDROANTHRACENE CAS No. 53183-44-1

1,9,9,10,10-PENTAFLUORO-9,10-DIHYDROANTHRACENE

Cat. No.: B1656542
CAS No.: 53183-44-1
M. Wt: 270.2 g/mol
InChI Key: VQYDICQGIGYABX-UHFFFAOYSA-N
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Description

1,9,9,10,10-PENTAFLUORO-9,10-DIHYDROANTHRACENE is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of five fluorine atoms and two hydrogen atoms at the 9 and 10 positions of the anthracene ring. The molecular formula is C14H7F5, and it has a molecular weight of 270.2 g/mol

Preparation Methods

The synthesis of anthracene, 1,9,9,10,10-pentafluoro-9,10-dihydro- can be achieved through several synthetic routes. One common method involves the fluorination of 9,10-dihydroanthracene using a fluorinating agent such as elemental fluorine or a fluorine-containing compound under controlled conditions . The reaction typically requires a solvent like dichloromethane and is carried out at low temperatures to prevent over-fluorination and degradation of the product.

Chemical Reactions Analysis

1,9,9,10,10-PENTAFLUORO-9,10-DIHYDROANTHRACENE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form anthraquinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound back to its parent anthracene form. Sodium borohydride is a typical reducing agent used in these reactions.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are often used.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields anthraquinone derivatives, while substitution reactions can produce a variety of fluorinated anthracene derivatives .

Scientific Research Applications

1,9,9,10,10-PENTAFLUORO-9,10-DIHYDROANTHRACENE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules. Its unique fluorine substitution pattern makes it valuable for studying the effects of fluorination on aromatic systems.

    Biology: The compound’s fluorescence properties make it useful as a fluorescent probe in biological imaging and diagnostics.

    Medicine: Research is ongoing into its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved bioavailability and metabolic stability.

    Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties

Mechanism of Action

The mechanism by which anthracene, 1,9,9,10,10-pentafluoro-9,10-dihydro- exerts its effects is primarily related to its electronic structureIn biological systems, the compound can interact with cellular components through its aromatic ring, potentially affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

1,9,9,10,10-PENTAFLUORO-9,10-DIHYDROANTHRACENE can be compared with other fluorinated anthracene derivatives, such as:

    9,10-Difluoroanthracene: This compound has only two fluorine atoms, resulting in different electronic and photophysical properties.

    9,10-Diphenylanthracene: Substitution with phenyl groups instead of fluorine alters the compound’s fluorescence and stability.

    9,10-Dimethylanthracene: Methyl groups at the 9 and 10 positions provide different steric and electronic effects compared to fluorine atoms.

The uniqueness of anthracene, 1,9,9,10,10-pentafluoro-9,10-dihydro- lies in its specific fluorination pattern, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

53183-44-1

Molecular Formula

C14H7F5

Molecular Weight

270.2 g/mol

IUPAC Name

1,9,9,10,10-pentafluoroanthracene

InChI

InChI=1S/C14H7F5/c15-11-7-3-6-10-12(11)14(18,19)9-5-2-1-4-8(9)13(10,16)17/h1-7H

InChI Key

VQYDICQGIGYABX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=C(C2(F)F)C(=CC=C3)F)(F)F

Canonical SMILES

C1=CC=C2C(=C1)C(C3=C(C2(F)F)C(=CC=C3)F)(F)F

Origin of Product

United States

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